
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3NO . Its molecular weight is 318.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 63.5±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 202.9±3.0 cm3 .Applications De Recherche Scientifique
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has been studied extensively for its potential medicinal and therapeutic applications. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. It has also been studied for its ability to interact with various biological systems, such as enzymes and receptors. This compound has been used in research to study the effects of various drugs, as well as to develop new drugs and therapies.
Mécanisme D'action
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is believed to act as an agonist of certain receptors and enzymes. It binds to these receptors and enzymes, activating them and causing a variety of biochemical and physiological effects. This compound has been shown to activate the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been shown to interact with other receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. It has also been shown to reduce levels of cholesterol and triglycerides in the blood. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be scaled up for larger amounts of this compound. It is also relatively stable and can be stored for extended periods of time. This compound is also relatively non-toxic, making it safe to handle in a laboratory setting. However, this compound can be expensive to purchase, and it can be difficult to obtain in large quantities.
Orientations Futures
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has a wide range of potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It has been studied for its potential use in treating a variety of diseases and disorders, such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use in developing new drugs and therapies. In the future, this compound could be used to develop more effective treatments for a variety of medical conditions. Additionally, further research could be done to explore the potential of this compound in other areas, such as agriculture and industrial applications.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NO/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNKBIQPHQECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



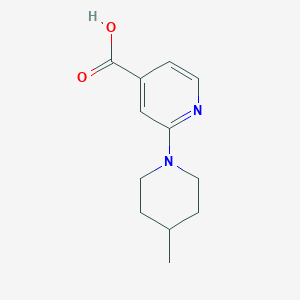

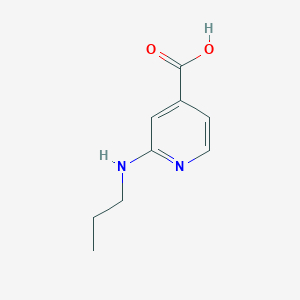

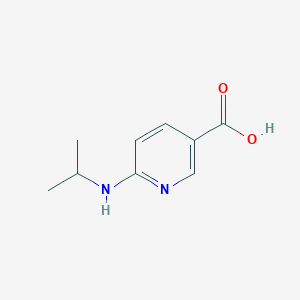

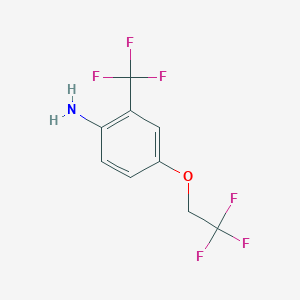

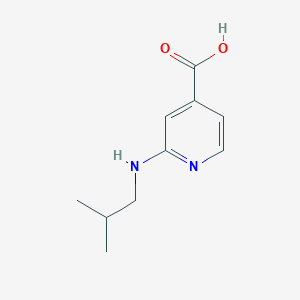
![2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid](/img/structure/B1385731.png)
![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)
![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)